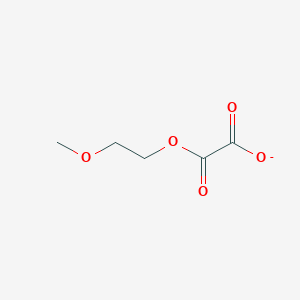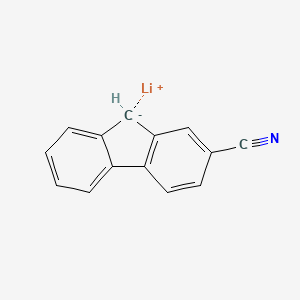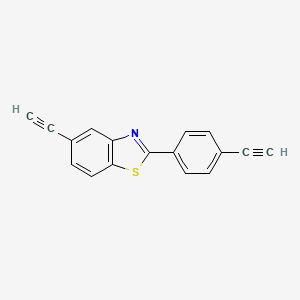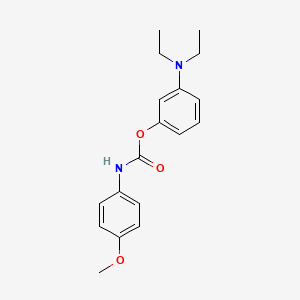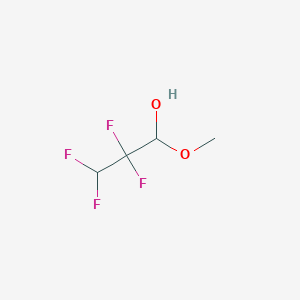
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol is a fluorinated organic compound with the molecular formula C4H6F4O2 and a molecular weight of 162.083 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a propanol backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but lacks the methoxy group.
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Contains more fluorine atoms and a different arrangement of functional groups.
Uniqueness
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol is unique due to its combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
88332-83-6 |
|---|---|
Formule moléculaire |
C4H6F4O2 |
Poids moléculaire |
162.08 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-1-methoxypropan-1-ol |
InChI |
InChI=1S/C4H6F4O2/c1-10-3(9)4(7,8)2(5)6/h2-3,9H,1H3 |
Clé InChI |
NROWOTXAFJQSGJ-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
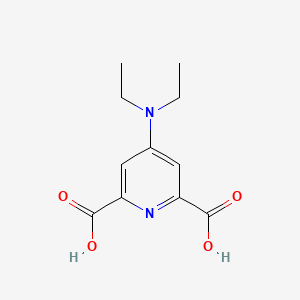
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
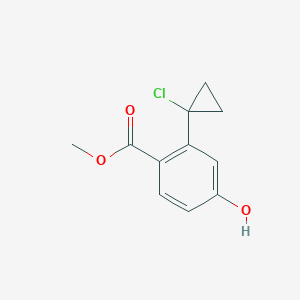
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
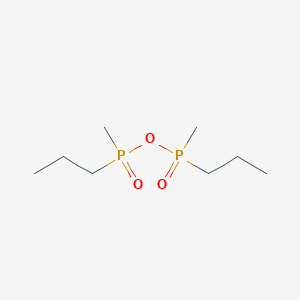
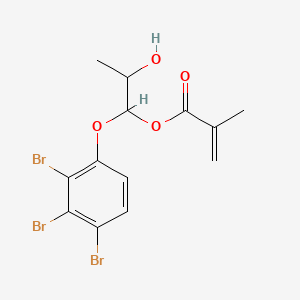
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
